molecular formula C14H10F3NO3 B13414557 Anthranilic acid, N-(p-trifluoromethoxyphenyl)- CAS No. 51679-41-5

Anthranilic acid, N-(p-trifluoromethoxyphenyl)-

Cat. No.: B13414557
CAS No.: 51679-41-5
M. Wt: 297.23 g/mol
InChI Key: YZBGUDOBFPDWKS-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(p-trifluoromethoxyphenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H)

Preparation Methods

The synthesis of anthranilic acid, N-(p-trifluoromethoxyphenyl)- typically involves the reaction of anthranilic acid with p-trifluoromethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Anthranilic acid, N-(p-trifluoromethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anthranilic acid, N-(p-trifluoromethoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of anthranilic acid, N-(p-trifluoromethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Anthranilic acid, N-(p-trifluoromethoxyphenyl)- can be compared with other similar compounds, such as:

    Anthranilic acid: The parent compound, which lacks the trifluoromethoxy group and has different chemical properties and applications.

    N-Phenylanthranilic acid: Another derivative with a phenyl group attached to the nitrogen atom, which also has distinct properties and uses.

    N-(p-Methoxyphenyl)anthranilic acid: A compound with a methoxy group instead of a trifluoromethoxy group, leading to different reactivity and applications.

The presence of the trifluoromethoxy group in anthranilic acid, N-(p-trifluoromethoxyphenyl)- makes it unique by enhancing its lipophilicity and potentially altering its biological activity.

Properties

CAS No.

51679-41-5

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)anilino]benzoic acid

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)13(19)20/h1-8,18H,(H,19,20)

InChI Key

YZBGUDOBFPDWKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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